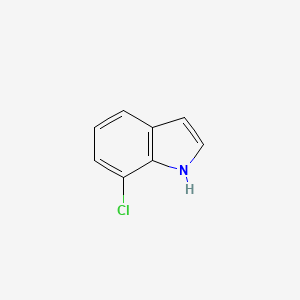

7-Chloroindole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYQAKANKREQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202207 | |

| Record name | 7-Chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53924-05-3 | |

| Record name | 7-Chloroindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53924-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053924053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Chloroindole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP2MHC8CJ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 7-Chloroindole from 2,3-dihydroindole

An In-Depth Technical Guide to the Synthesis of 7-Chloroindole from 2,3-Dihydroindole

Abstract

The this compound scaffold is a privileged heterocyclic motif present in numerous pharmacologically active compounds and synthetic intermediates. This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to this compound, commencing from the readily available starting material, 2,3-dihydroindole (indoline). This document is tailored for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying chemical principles, justifications for methodological choices, and detailed experimental protocols. The synthesis is presented as a multi-step process involving strategic N-protection, regioselective chlorination, oxidative aromatization, and final deprotection. Each stage is critically examined to ensure reproducibility and high fidelity, grounded in authoritative scientific literature.

Introduction and Strategic Overview

The synthesis of substituted indoles is a cornerstone of medicinal chemistry. Among these, this compound serves as a critical building block for molecules targeting a range of biological pathways.[1] A direct and efficient synthesis of this compound is therefore of significant interest. The conversion of 2,3-dihydroindole to this compound presents a strategic challenge: how to selectively introduce a chlorine atom at the C7 position while managing the reactivity of the pyrrolic nitrogen and subsequently re-establishing the aromatic indole core.

This guide delineates a logical and field-proven four-step synthetic sequence:

-

N-Protection: The secondary amine of the 2,3-dihydroindole starting material is protected to prevent side reactions and to direct the subsequent electrophilic substitution.

-

Regioselective C7-Chlorination: An electrophilic chlorinating agent is used to install the chlorine atom specifically at the C7 position of the protected indoline ring.

-

Oxidative Dehydrogenation (Aromatization): The dihydroindole ring is oxidized to restore the aromatic indole system.

-

N-Deprotection: The protecting group is removed to yield the final this compound product.

This approach offers a high degree of control at each chemical transformation, ensuring a high-purity final product.

Overall Synthetic Workflow

The entire synthetic pathway is visualized below, providing a clear roadmap from the starting material to the final product.

Sources

The Enigmatic Presence of 7-Chloroindole Derivatives in Nature: A Technical Guide for Researchers

Abstract

The indole scaffold is a privileged motif in a vast array of natural products, exhibiting a wide spectrum of biological activities. Among these, the halogenated derivatives, particularly those bearing a chlorine atom, represent a unique chemical space with significant potential for drug discovery and development. This technical guide provides an in-depth exploration of the natural occurrence of 7-chloroindole derivatives, a class of compounds that, while not as widespread as their non-halogenated counterparts, are emerging as key players in various biological processes. We will delve into their biosynthetic origins, methodologies for their isolation and structural characterization, and their known pharmacological properties, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Halogenation in Indole Alkaloids

Halogenation is a common post-biosynthetic modification in natural product chemistry, often imparting enhanced biological activity and metabolic stability to the parent molecule. In the realm of indole alkaloids, the introduction of a chlorine atom can dramatically alter the compound's physicochemical properties, influencing its ability to interact with biological targets. The position of halogenation is critical, and the 7-chloro substitution, in particular, has been identified in several bioactive microbial and marine natural products. This guide will specifically focus on the natural sources, biosynthesis, and bioactivity of these intriguing molecules. Indole and its derivatives are widespread in nature and are known to regulate numerous aspects of microorganism physiology, including biofilm formation and virulence[1].

Natural Occurrence of this compound Derivatives

The known natural sources of this compound derivatives are primarily microbial, with some indications of their presence in marine organisms. These compounds often serve as precursors to more complex secondary metabolites.

Bacterial Sources: The Realm of Pseudomonas

The most well-documented natural source of a this compound derivative is the bacterium Pseudomonas. Specifically, certain strains have been shown to produce this compound-3-acetamide. This compound is a halogenated analog of the common plant hormone indole-3-acetamide.

-

Pseudomonas aureofaciens : Research has demonstrated the enzymatic formation of this compound-3-acetamide from crude extracts of Pseudomonas aureofaciens when supplemented with 7-chloro-L-tryptophan.

-

Pseudomonas chlororaphis : This plant-beneficial bacterium is known to produce indole-3-acetic acid via the indole-3-acetamide pathway, and studies have explored the production of halogenated derivatives[2].

A Key Precursor: 7-Chloro-L-tryptophan

The biosynthesis of many complex halogenated indole alkaloids begins with the chlorination of the amino acid L-tryptophan. 7-chloro-L-tryptophan is a non-proteinogenic amino acid that serves as a crucial building block for a variety of secondary metabolites. Its natural occurrence is primarily as a biosynthetic intermediate within microorganisms. The production of 7-chloro-L-tryptophan has been achieved in recombinant Corynebacterium glutamicum by expressing genes for tryptophan 7-halogenase and flavin reductase.

Marine Environments: A Frontier for Discovery

While less characterized, the marine environment is a promising frontier for the discovery of novel this compound derivatives. Halogenated indoles are frequently isolated from marine invertebrates, algae, and microorganisms. Although specific examples of naturally occurring simple 7-chloroindoles are still emerging, complex molecules containing this moiety have been reported. For instance, a pentacyclic skeleton with a this compound substitution has been identified from a marine-derived fungus. The red alga Rhodophyllis membranacea is a known source of polyhalogenated indoles, including those with chlorine substitutions, though the specific isolation of a simple this compound derivative has not been explicitly detailed.

Biosynthesis: The Enzymatic Machinery of Chlorination

The regioselective incorporation of a chlorine atom at the C7 position of the indole ring is a fascinating enzymatic process catalyzed by a specific class of enzymes known as tryptophan halogenases .

The Tryptophan 7-Halogenase (PrnA)

The key enzyme responsible for the C7 chlorination of tryptophan is the flavin-dependent halogenase, PrnA. This enzyme exhibits remarkable regioselectivity, specifically targeting the 7-position of the indole ring. The biosynthesis of chlorinated natural products like pyrrolnitrin involves this regioselective chlorination as a critical step.

The catalytic cycle of PrnA involves the reaction of reduced flavin adenine dinucleotide (FADH₂) with molecular oxygen and a chloride ion to generate a highly reactive chlorinating species, likely hypochlorous acid (HOCl), which is then directed to the tryptophan substrate bound in the active site.

Caption: Biosynthetic pathway of 7-Chloro-L-tryptophan.

Precursor for Complex Alkaloids

7-Chloro-L-tryptophan is a key precursor in the biosynthesis of several complex and medicinally important indolocarbazole alkaloids, such as rebeccamycin and staurosporine. The biosynthetic pathways of these molecules involve the oxidative condensation of two molecules of tryptophan or its chlorinated derivative.

Isolation and Structural Elucidation

The successful isolation and characterization of this compound derivatives from natural sources require a combination of chromatographic and spectroscopic techniques.

General Isolation Protocol from Microbial Cultures

The following is a generalized protocol for the extraction and purification of this compound-3-acetamide from a Pseudomonas culture. Optimization will be required based on the specific strain and culture conditions.

Step 1: Cultivation

-

Inoculate a suitable production medium (e.g., a medium containing acetamide as a nitrogen source) with the Pseudomonas strain of interest.

-

Incubate under optimal growth conditions (temperature, shaking) for a period determined by growth and metabolite production curves.

Step 2: Extraction

-

Centrifuge the culture broth to separate the supernatant and the cell pellet.

-

The target compound may be present in either the supernatant or the cell extract. It is advisable to analyze both fractions initially.

-

For the supernatant, perform a liquid-liquid extraction with an appropriate organic solvent such as ethyl acetate at a slightly acidic pH.

-

For the cell pellet, resuspend in a suitable buffer and lyse the cells (e.g., by sonication). Extract the lysate with an organic solvent.

Step 3: Purification

-

Combine the organic extracts and concentrate under reduced pressure.

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

-

Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system and visualizing under UV light or with a specific staining reagent.

-

Pool the fractions containing the target compound and further purify using high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a gradient of water and acetonitrile or methanol, often with a small percentage of an acid like formic acid or trifluoroacetic acid.

Caption: General workflow for isolation of this compound derivatives.

Structural Elucidation by Spectroscopic Methods

The definitive identification of this compound derivatives relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature in the mass spectrum. Fragmentation patterns can provide additional structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of the protons in the molecule. The substitution pattern on the indole ring can be deduced from the coupling patterns and chemical shifts of the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. The chemical shift of the carbon atom attached to the chlorine will be significantly affected.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the unambiguous assignment of the structure.

-

Table 1: Representative Spectroscopic Data for 7-Chloro-L-tryptophan

| Technique | Observed Data (Predicted/Reported) |

| HRMS (ESI+) | m/z [M+H]⁺ calculated for C₁₁H₁₂ClN₂O₂⁺: 239.0587, found: ~239.0585 |

| ¹H NMR | Aromatic protons will show characteristic shifts and coupling constants for a 1,2,3-trisubstituted benzene ring. The presence of the chloro substituent at C7 will influence the chemical shift of the adjacent proton at C6. |

| ¹³C NMR | The carbon atom C7 directly attached to the chlorine will exhibit a characteristic chemical shift, typically in the range of 115-125 ppm. |

Biological Activities and Potential Applications

Naturally occurring and synthetic this compound derivatives have demonstrated a range of interesting biological activities, highlighting their potential as leads for drug development.

Antibacterial and Antibiofilm Activity

This compound has been shown to possess antibacterial and antibiofilm properties. It can inhibit the growth of various pathogenic bacteria and interfere with their ability to form biofilms, which are communities of bacteria that are notoriously resistant to antibiotics.

Antifouling Properties

Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant problem in marine industries. Halogenated indoles, including this compound, have been investigated as potential environmentally friendly antifouling agents. They can inhibit the settlement and growth of fouling organisms.

Anticancer Potential

The indole nucleus is a common scaffold in many anticancer drugs. While research on the anticancer properties of naturally occurring this compound derivatives is still in its early stages, synthetic derivatives have shown promising results. For example, certain 7-chloroquinoline-benzimidazole hybrids have demonstrated potent cytotoxic activity against various cancer cell lines.

Table 2: Summary of Biological Activities of this compound and its Derivatives

| Activity | Compound/Derivative | Organism/Cell Line | Observed Effect | Reference |

| Antibacterial | This compound | Vibrio parahaemolyticus | Inhibition of planktonic cell growth | |

| Antibiofilm | This compound | Vibrio parahaemolyticus | Inhibition of biofilm formation | |

| Antifouling | Halogenated indoles | Marine fouling organisms | Inhibition of settlement and growth | |

| Anticancer | Synthetic 7-chloroquinoline hybrids | Various cancer cell lines | Cytotoxic activity |

Conclusion and Future Perspectives

The natural occurrence of this compound derivatives, though seemingly limited to specific microbial and potentially marine sources, represents an exciting area of natural product research. The enzymatic machinery responsible for their regioselective synthesis is a testament to the chemical ingenuity of nature. While our understanding of the diversity and biological roles of these compounds is still evolving, the demonstrated antibacterial, antifouling, and potential anticancer activities underscore their significance as valuable lead structures for drug discovery.

Future research should focus on the comprehensive exploration of underexplored environments, such as the deep sea and unique terrestrial microbial habitats, to uncover novel this compound-containing natural products. Furthermore, detailed investigations into their mechanisms of action will be crucial for translating these natural scaffolds into clinically relevant therapeutic agents. The continued study of the biosynthesis of these compounds may also pave the way for the development of biocatalytic methods for the sustainable production of valuable halogenated chemicals.

References

-

Ahmed, et al. (2000). Isolation and Characterization of Pseudomonas Strain That Inhibit Growth of Indigenous and Clinical Isolate. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Kumari, A., & Singh, R. (2019). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. PMC. [Link]

-

Hardy Diagnostics. Acetamide Slant for Pseudomonas aeruginosa Identification. [Link]

-

Dimkic, I., et al. (2022). Production of Indole-3-Acetic Acid via the Indole-3-Acetamide Pathway in the Plant-Beneficial Bacterium Pseudomonas chlororaphis O6 Is Inhibited by ZnO Nanoparticles but Enhanced by CuO Nanoparticles. PMC. [Link]

-

Waters Corporation. (2018). Fundamentals of MS (7 of 7) - Fragmentation [Video]. YouTube. [Link]

-

Hossain, M. S., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. MDPI. [Link]

-

Kosuge, T., et al. (1966). Microbial Synthesis and Degradation of Indole-3-acetic Acid. ResearchGate. [Link]

-

Arroyo-Rivas, Y., et al. (2022). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. MDPI. [Link]

-

Everant Journals. (2024). Structures with Indole Rings Present in Natural Products. [Link]

-

Royal Society of Chemistry. (2024). Supporting Information. [Link]

-

Dong, C., et al. (2005). Structural biology: Tryptophan 7-halogenase (PrnA) structure suggests a mechanism for regioselective chlorination. ResearchGate. [Link]

-

ResearchGate. Examples of indole-containing natural products and drugs. [Link]

-

Mattocks, K., et al. (2021). Heterologous expression, purification, and characterization of proteins in the lanthanome. [Link]

-

Unknown. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Chen, K. H., et al. (1987). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. PMC. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns. [Link]

-

Danishefsky, S. J., & Roberge, J. Y. (1995). Natural Products and Their Mimics as Targets of Opportunity for Discovery. ACS Publications. [Link]

-

ResearchGate. 1H NMR and 13C NMR data for compounds 1 and 7. [Link]

-

Dube, P., et al. (2012). Production of Indole-3-Acetic Acid via the Indole-3-Acetamide Pathway in the Plant-Beneficial Bacterium Pseudomonas chlororaphis O6 Is Inhibited by ZnO Nanoparticles but Enhanced by CuO Nanoparticles. ResearchGate. [Link]

-

ESRF. The Structure of Tryptophan 7-Halogenase (PrnA) Suggests a Mechanism for Regioselective Chlorination. [Link]

-

LeMaster, D. M., & Kushlan, D. M. (1996). 13C NMR and fluorescence analysis of tryptophan dynamics in wild-type and two single-Trp variants of Escherichia coli thioredoxin. PMC. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

ResearchGate. 1H NMR spectra showing tryptophan aromatic proton resonances for (A).... [Link]

Sources

The Indole Scaffold: A Privileged Architecture in Chemical Biology and Drug Discovery

Executive Summary

The indole scaffold (benzopyrrole) represents one of the most "privileged" structures in medicinal chemistry and chemical biology.[1] Defined by a benzene ring fused to a nitrogen-containing pyrrole ring, this bicyclic system is the core pharmacophore of the essential amino acid tryptophan and the neurotransmitter serotonin.[2] Its biological significance arises from its unique electronic distribution, which facilitates diverse non-covalent interactions—ranging from hydrogen bonding to

Structural & Electronic Basis of Bioactivity[6]

The biological ubiquity of indole is not accidental; it is a direct consequence of its electronic structure.

Electronic Distribution and Reactivity

Indole is a

-

The Pyrrole Nitrogen (N1): The lone pair on the nitrogen atom participates in the aromatic sextet, rendering the nitrogen non-basic (conjugate acid pKa

-3.6) but significantly acidic (pKa -

Electrophilic Susceptibility (C3 vs. C2): The C3 position is the most electron-rich site on the ring, possessing the highest HOMO coefficient. This makes C3 the primary site for electrophilic attack and biological functionalization (e.g., alkylation during biosynthesis).

-

Hydrophobic Character: The fused benzene ring provides a lipophilic surface ideal for

-

The "Privileged" Nature in Drug Design

The term "privileged scaffold" (coined by Evans et al.) applies to indole because a single core structure can be derivatized to target functionally distinct receptors (GPCRs, Kinases, Ion Channels).

-

Kinase Inhibitors: Indole mimics the purine ring of ATP, allowing it to anchor into the hinge region of kinases (e.g., Osimertinib, Alectinib).

-

GPCR Ligands: The indole ethylamine motif (tryptamine) is the endogenous key for 5-HT receptors, leveraged in anti-migraine triptans.

Biosynthetic Origins & Endogenous Roles

Tryptophan (Trp) is the biosynthetic hub for nearly all biologically relevant indoles. Its metabolism is compartmentalized into three distinct pathways, each yielding critical signaling molecules.[6]

Tryptophan Metabolism Pathways[2][7][8][9][10]

-

The Kynurenine Pathway (~95% of Trp flux): Regulated by IDO1/TDO2, this pathway generates kynurenine and downstream neuroactive metabolites (kynurenic acid, quinolinic acid). Dysregulation here is linked to neurodegeneration and cancer immune escape.

-

The Serotonin Pathway (~1-2% of Trp flux): Tryptophan hydroxylase (TPH) converts Trp to 5-Hydroxytryptophan (5-HTP), which is decarboxylated to Serotonin (5-HT).[7] This further acetylates/methylates to form Melatonin.

-

The Indole Pathway (Microbial): Gut microbiota convert Trp directly into indole and derivatives (indole-3-propionic acid) which modulate host immunity and gut barrier function.[6]

Visualization: Tryptophan Metabolic Divergence

Figure 1: The three primary metabolic fates of the indole scaffold (Tryptophan) in human physiology.

The Indole Scaffold in Drug Discovery[11][12][13][14]

The versatility of the indole scaffold is evidenced by the FDA-approved pharmacopeia.

Key Therapeutic Classes

-

Oncology (Kinase Inhibitors): Drugs like Osimertinib (EGFR inhibitor) and Alectinib (ALK inhibitor) utilize the indole core to occupy the ATP-binding pocket. The planar indole ring mimics the adenine of ATP, while substituents extend into the hydrophobic back pocket to ensure selectivity.

-

Neurology (5-HT Modulators): Sumatriptan and other "triptans" are structural analogues of serotonin. They act as agonists at 5-HT1B/1D receptors to cause vasoconstriction in cranial blood vessels, treating migraines.

-

Inflammation (NSAIDs): Indomethacin uses the indole scaffold to position a carboxylic acid and a chlorobenzoyl group into the COX enzyme active site, blocking arachidonic acid entry.[8]

Quantitative Summary of FDA-Approved Indole Drugs

| Drug Name | Target | Indication | Mechanism of Indole Core |

| Indomethacin | COX-1/2 | Inflammation/Pain | Scaffold orients 4-chlorobenzoyl group into hydrophobic pocket. |

| Sumatriptan | 5-HT1B/1D | Migraine | Indole ethylamine mimics endogenous serotonin for receptor activation. |

| Osimertinib | EGFR (T790M) | NSCLC (Lung Cancer) | Indole binds hinge region; C3 substituent targets Cys797 (covalent). |

| Alectinib | ALK Kinase | NSCLC (ALK+) | Tetracyclic indole core binds ATP pocket; overcomes crizotinib resistance. |

| Panobinostat | HDAC | Multiple Myeloma | Indole cap group interacts with surface residues of histone deacetylase. |

| Vincristine | Tubulin | Leukemia | Bis-indole alkaloid; disrupts microtubule polymerization. |

Synthetic Methodologies: The Fischer Indole Synthesis[11][16][17][18]

While modern C-H activation methods exist, the Fischer Indole Synthesis remains the industrial and laboratory standard due to its reliability and scalability.

Reaction Logic

The reaction involves the acid-catalyzed cyclization of an arylhydrazone (formed from an arylhydrazine and a ketone/aldehyde).[9][10] The key mechanistic step is a [3,3]-sigmatropic rearrangement that breaks the N-N bond and forms the new C-C bond.

Experimental Workflow Visualization

Figure 2: Step-wise logic of the Fischer Indole Synthesis, the primary method for constructing indole drugs.

Experimental Protocols

Protocol A: Standard Fischer Indole Synthesis (2-Phenylindole)

Objective: Synthesis of 2-phenylindole from acetophenone and phenylhydrazine. Scope: Fundamental synthesis applicable to library generation.

Materials:

-

Acetophenone (0.1 mol)

-

Phenylhydrazine (0.1 mol)

-

Polyphosphoric Acid (PPA) or ZnCl₂

-

Ethanol (95%)[9]

Methodology:

-

Hydrazone Formation: Mix equimolar amounts of acetophenone and phenylhydrazine in a round-bottom flask. Warm gently on a steam bath for 1 hour. (Note: Evolution of water indicates reaction progress).

-

Cyclization: Add 5 equivalents of Polyphosphoric Acid (PPA) to the crude hydrazone. Heat the mixture to 100-120°C with vigorous mechanical stirring.

-

Observation: The reaction typically proceeds with a color change and exotherm. Monitor via TLC (Hexane:EtOAc 8:2) until the hydrazone spot disappears (~2-4 hours).

-

Quenching: Cool the mixture to ~60°C and slowly pour into 500mL of ice-cold water with stirring to decompose the PPA. The crude indole will precipitate as a solid.[11][12]

-

Purification: Filter the solid. Recrystallize from hot ethanol to yield pure 2-phenylindole (white/off-white crystals).

Validation:

-

1H NMR (DMSO-d6): Characteristic N-H singlet at

~11.5 ppm; C3-H singlet at

Protocol B: In Vitro Kinase Inhibition Assay (Indole-based TKI)

Objective: Determine the IC50 of a novel indole derivative against EGFR kinase. Context: Indole derivatives often target the ATP-binding pocket. This assay measures the inhibition of phosphorylation.

Materials:

-

Recombinant EGFR enzyme (human, intracellular domain).

-

Peptide Substrate (Poly Glu:Tyr 4:1).

-

ATP (10

M final, near Km). -

Test Compound (Indole derivative, serially diluted in DMSO).

-

Detection Reagent (e.g., ADP-Glo™ or 33P-ATP for radiometric).

Methodology:

-

Preparation: Prepare 384-well white plates. Dispense 5

L of EGFR enzyme in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). -

Compound Addition: Add 100 nL of test compound (in 100% DMSO) using an acoustic dispenser (e.g., Echo). Include DMSO-only controls (0% inhibition) and Staurosporine (100% inhibition). Incubate for 10 mins at RT.

-

Reaction Initiation: Add 5

L of Substrate/ATP mix. -

Incubation: Incubate at RT for 60 minutes.

-

Detection: Add 10

L of ADP-Glo Reagent (stops kinase reaction, depletes remaining ATP). Incubate 40 mins. Add 20 -

Readout: Measure Luminescence on a plate reader (e.g., EnVision).

-

Analysis: Plot RLU vs. log[Compound]. Fit to a 4-parameter logistic equation to calculate IC50.

References

-

Kumari, A. & Singh, R.K. (2019). "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery."[3][13][8][14] Molecules. Available at: [Link]

-

Platten, M., et al. (2019). "Tryptophan metabolism as a common therapeutic target in cancer, neurodegeneration and beyond."[2] Nature Reviews Drug Discovery. Available at: [Link]

-

FDA Drug Database. (2024). "Osimertinib (Tagrisso) Approval History and Pharmacology." U.S. Food & Drug Administration.[1][15] Available at: [Link]

-

Robinson, B. (1983). "The Fischer Indole Synthesis."[9][16][12][10][17] John Wiley & Sons. (Classic Protocol Reference).

-

Kochanowska-Karamyan, A.J. & Hamann, M.T. (2010). "Marine indole alkaloids: potential new drug leads for the control of depression and anxiety." Chemical Reviews. Available at: [Link]

Sources

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. One moment, please... [saapjournals.org]

- 4. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. drkumardiscovery.com [drkumardiscovery.com]

- 7. Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. bioengineer.org [bioengineer.org]

- 16. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 17. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling and Solvent Selection for 7-Chloroindole

[1]

Executive Summary

7-Chloroindole is a critical heterocyclic building block used in the synthesis of pharmaceuticals, agrochemicals, and bioactive probes (e.g., necroptosis inhibitors, antiviral agents). Unlike the parent indole, the introduction of a chlorine atom at the C7 position—adjacent to the N1 nitrogen—introduces significant steric and electronic perturbations. These changes drastically alter its solubility profile, lipophilicity, and crystallization behavior.[1]

This guide provides a definitive technical analysis of this compound’s solubility. It moves beyond simple "soluble/insoluble" binaries to provide researchers with the mechanistic understanding required to optimize stock solution preparation, reaction solvent selection, and purification workflows.

Physicochemical Core: The Drivers of Solubility

To predict solubility behavior, we must first understand the molecular descriptors that govern solute-solvent interactions.[1] The 7-chloro substituent exerts an inductive electron-withdrawing effect ($ -I $) while simultaneously creating steric bulk near the N-H hydrogen bond donor.[1]

Table 1: Physicochemical Constants of this compound

| Property | Value | Context for Solubility |

| CAS Number | 53924-05-3 | Unique Identifier |

| Molecular Weight | 151.59 g/mol | Low MW facilitates dissolution but crystal packing dominates.[1] |

| Melting Point | 55–58 °C | Relatively low MP indicates moderate lattice energy; prone to "oiling out" during recrystallization.[1] |

| LogP (Predicted) | ~2.9 | Higher lipophilicity than Indole (LogP ~2.1).[1] Indicates poor aqueous solubility and high affinity for non-polar organics.[1] |

| pKa (N-H) | ~15.4 (Predicted) | Slightly more acidic than indole (~16.[1]2) due to inductive stabilization of the anion, but remains non-ionizable at physiological pH. |

| H-Bond Donors | 1 (NH) | The C7-Cl atom sterically shields this donor, potentially reducing solubility in H-bond acceptor solvents compared to 5-Chloroindole.[1] |

Solubility Landscape

The following data categorizes solvent compatibility based on polarity index and dielectric constants. Note that while specific gravimetric data (mg/mL) is often proprietary, these classifications are derived from structural analogs and standard stock solution protocols.[1]

Table 2: Solubility Profile by Solvent Class

| Solvent Class | Solvent | Solubility Rating | Application Notes |

| Aqueous | Water (pH 7) | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates.[1] Requires co-solvents (DMSO/EtOH) or surfactants for biological delivery.[1] |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Preferred for Bioassays. Forms stable stock solutions.[1] Freezing point (19°C) requires careful storage handling.[1] |

| DMF | High (>50 mg/mL) | Alternative to DMSO for chemical synthesis; harder to remove (high BP).[1] | |

| Polar Protic | Methanol | High (>30 mg/mL) | Excellent for transfers and initial dissolution.[1] Standard solvent for extraction.[1] |

| Ethanol | High (>30 mg/mL) | Biocompatible alternative to DMSO for some in vivo studies.[1] | |

| Non-Polar/Organic | Dichloromethane (DCM) | High | Primary solvent for liquid-liquid extraction (workup).[1] |

| Ethyl Acetate | High | Standard solvent for TLC and column chromatography.[1] | |

| Hexanes/Heptane | Low/Moderate | Acts as an anti-solvent in recrystallization workflows.[1] |

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (Bioassay Grade)

Objective: Create a stable, precise stock solution for in vitro assays (IC50 determination). Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile-filtered.[1]

-

Calculation:

-

Weighing: Weigh

of this compound powder into a sterile 1.5 mL amber microcentrifuge tube. -

Dissolution: Add

of DMSO.[1] -

Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 2 minutes.

-

Checkpoint: Solution must be optically clear with no turbidity.[1]

-

-

Storage: Aliquot into single-use volumes (e.g.,

) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Gravimetric Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation limit in a specific solvent (e.g., for process chemistry scaling).

-

Saturation: Add excess this compound solid to

of the target solvent in a glass vial until a visible precipitate remains. -

Equilibration: Agitate the vial at a constant temperature (25°C) for 24 hours using an orbital shaker.

-

Filtration: Filter the suspension through a

PTFE syringe filter into a pre-weighed vessel. -

Evaporation: Evaporate the solvent (vacuum oven or nitrogen stream) until constant weight is achieved.[1]

-

Calculation:

Purification & Recrystallization Strategy

Because this compound has a low melting point (55-58°C), it is prone to "oiling out" (forming a second liquid phase) rather than crystallizing if the temperature drops too rapidly or if the solvent system is too polar.

Recommended System: Mixed-Solvent Recrystallization [1]

-

Anti-Solvent (Poor): Water (for EtOH) or Hexanes (for EtOAc).[1]

Workflow:

-

Dissolve crude this compound in the minimum volume of warm Ethanol (~40°C).

-

Crucial Step: Do not boil; the compound may degrade or oil out near its MP.

-

Add Water dropwise until persistent turbidity is observed.[1]

-

Add a single drop of Ethanol to restore clarity.[1]

-

Allow to cool slowly to room temperature, then transfer to 4°C.

-

Filter crystals and wash with cold 1:1 Ethanol/Water.[1]

Visualization: Solubility Workflows

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher to the correct solvent based on the intended application.

Caption: Decision matrix for selecting the optimal solvent system based on experimental requirements.

Diagram 2: Solubility Testing Workflow

A standardized process to ensure reproducibility in solubility data.[1]

Caption: Step-by-step workflow for determining equilibrium solubility (Thermodynamic Solubility).

Troubleshooting & Stability

-

Oxidation: Like most indoles, this compound is susceptible to oxidative coupling (dimerization) upon prolonged exposure to air and light, turning the solid pink or dark green.

-

Solution: Store solids under nitrogen/argon.[1] Store DMSO stocks in amber vials at -20°C.

-

-

Oiling Out: The low melting point (55-58°C) means that attempting to recrystallize from high-boiling solvents (like Toluene or Water) often results in a molten oil rather than crystals.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104644, this compound.[1] Retrieved January 30, 2026 from [Link]

-

Bergström, C. A., et al. (2002). Experimental and computational screening models for prediction of aqueous drug solubility.[1] Pharmaceutical Research, 19(2), 182-188.[1] (Cited for general solubility protocol methodology).

Technical Guide: Site-Selective Functionalization of the Indole C7 Position

Executive Summary

The indole scaffold is a "privileged structure" in drug discovery, serving as the core pharmacophore for therapeutics ranging from vinca alkaloids to serotonin receptor modulators. While C3 (nucleophilic) and C2 (lithiation/directing group) functionalizations are textbook transformations, the C7 position remains a synthetic bottleneck.

This guide provides a technical blueprint for overcoming the high activation energy and poor selectivity associated with C7 functionalization. We analyze two primary methodologies: Steric Governance (Iridium-Catalyzed Borylation) and Chelation Assistance (Rhodium/Palladium Catalysis) .

Part 1: The Electronic & Steric Landscape

To target C7, one must defeat the inherent reactivity hierarchy of the indole ring.

The Reactivity Heatmap

The indole system is electron-rich, but the electron density is not distributed evenly.

-

C3 (Nucleophilic): The HOMO coefficient is highest here; susceptible to electrophilic aromatic substitution (EAS).

-

C2 (Acidic/Coordinative): The pKa of C2-H is lower than C3-H; accessible via lithiation or Directing Group (DG) mediated activation (5-membered metallacycle).

-

C7 (Distal/Steric): Located on the benzenoid ring, C7 is electronically similar to benzene but sterically unique due to the proximity of the N1 substituent.

Visualization: Reactivity Hierarchy

The following diagram illustrates the competitive landscape and the specific activation modes required for C7.

Figure 1: Reactivity heatmap of the indole ring. C7 functionalization requires bypassing the kinetically favored C3 and C2 pathways.

Part 2: C-H Activation Strategies

Strategy A: Iridium-Catalyzed C-H Borylation (Steric Control)

This is the most robust method for accessing C7, particularly for 1,3-disubstituted indoles .

-

Mechanism: The active species, typically [Ir(cod)(OMe)]2 ligated with dtbpy, operates under steric control. It activates the C-H bond that is least sterically hindered.

-

The "Trick": By placing a substituent at C3 (blocking the nucleophilic site) and a bulky group on N1 (blocking C2 via steric crowding), the catalyst is forced to activate the benzenoid ring. C7 is often favored over C4/C5/C6 due to electronic directing effects of the Nitrogen lone pair or specific H-bonding interactions, provided C2 is blocked.

-

Key Precursor: 1,3-disubstituted indoles or N-silyl indoles.

Strategy B: Chelation Assistance (Directing Groups)

Directing groups (DGs) usually form 5-membered metallacycles, leading to C2 activation. To hit C7, we must induce a 6-membered metallacycle or use geometry that makes C2 inaccessible.

-

Phosphorus DGs: The use of N-P(O)tBu2 (Di-tert-butylphosphinoyl) is the gold standard here. The geometry of the P=O bond coordinates to Rh(III) or Pd(II) in a way that places the metal center closer to C7 than C2.

-

Transient/Removable DGs: Unlike alkyl groups, the phosphinoyl group can be hydrolyzed after the reaction, restoring the free N-H indole.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Iridium-Catalyzed C7-Borylation

Objective: Synthesis of 7-(pinacolatoboron)-indole from 3-methylindole.

Reagents:

-

Substrate: 1-TIPS-3-methylindole (Protection of N1 is critical to direct sterics).

-

Boron Source:

(Bis(pinacolato)diboron). -

Catalyst:

(1.5 mol%). -

Ligand:

(4,4′-Di-tert-butyl-2,2′-bipyridine) (3 mol%). -

Solvent: THF or Hexane (Anhydrous).

Workflow:

-

Glovebox Setup: In a nitrogen-filled glovebox, mix

and -

Addition: Add

(1.0 equiv) followed by the indole substrate (1.0 equiv). -

Reaction: Seal in a pressure tube and heat to 80°C for 6-12 hours outside the glovebox.

-

Self-Validation (QC):

-

Visual: The reaction mixture often darkens further upon completion.

-

GC-MS: Monitor for the mass shift of M+ + 126 (mass of Bpin - H).

-

NMR Check: The diagnostic C7-H doublet (usually

7.0-7.5 ppm) will disappear. The product will show a simplified aromatic region (3 protons on the benzene ring).

-

Post-Processing: Pass through a short pad of silica/Celite to remove the catalyst. Evaporate volatiles. The resulting C7-Bpin species is stable and can be used in Suzuki couplings.

Protocol 2: Rh(III)-Catalyzed C7-Olefination

Objective: C7-alkenylation using a Phosphorus Directing Group.

Reagents:

-

Substrate:

-di-tert-butylphosphinoyl indole. -

Coupling Partner: Ethyl Acrylate.

-

Catalyst:

(2.5 mol%). -

Oxidant:

(1.0 equiv) or -

Solvent:

-Amyl alcohol.

Workflow:

-

Assembly: Combine substrate, acrylate, catalyst, and oxidant in a reaction tube.

-

Heating: Stir at 100°C for 16 hours.

-

Deprotection (Crucial Step): After isolating the C7-olefinated product, reflux in THF with TBAF or acidic methanol to cleave the N-P bond.

Part 4: Decision Logic & Mechanism

The following diagram outlines the decision process for selecting the correct synthetic route based on your substrate's constraints.

Figure 2: Strategic decision tree for selecting the optimal C7 functionalization pathway.

Part 5: Applications in Drug Discovery[1][2]

Why target C7?

-

Tryptophan Mimetics: In peptide mimetics, C7 substituents can lock the conformation of the indole side chain, improving binding affinity to GPCRs.

-

Metabolic Stability: Blocking C7 (and the adjacent C6) can prevent metabolic oxidation (P450 mediated hydroxylation), extending the half-life of indole-based drugs.

-

Duocarmycin Analogs: The C7 position is critical in the synthesis of Duocarmycin SA analogs (potent antitumor antibiotics), where C7 functionalization is a key step in constructing the alkylating subunit.

Data Summary: Comparison of Methods

| Feature | Ir-Catalyzed Borylation | Rh-Catalyzed Directed Activation |

| Selectivity Source | Sterics (Bulky ligands/substrates) | Chelation (Directing Group geometry) |

| C2 Requirement | Must be blocked or sterically crowded | Can be H, but DG is required on N |

| Atom Economy | High (Direct C-H to C-B) | Moderate (Requires DG install/remove) |

| Substrate Scope | Broad (Alkyl, Aryl, Halides tolerated) | Limited by DG compatibility |

| Primary Product | Boronic Ester (Versatile Intermediate) | Olefin, Aryl, or Carbonyl |

References

-

Hartwig, J. F., et al. (2002). "Iridium-Catalyzed C-H Borylation of Arenes and Heteroarenes." Journal of the American Chemical Society.[1] Link

-

Miyaura, N., et al. (2002). "Iridium-Catalyzed Borylation of Indoles." Tetrahedron Letters. Link

-

Shi, Z., et al. (2016). "Palladium-Catalyzed C7-Selective Arylation of Indoles." Angewandte Chemie International Edition. Link

-

Ma, D., et al. (2016). "Rhodium-Catalyzed C7-Alkenylation of Indoles." Organic Letters. Link

-

Chang, S., et al. (2013). "Rhodium(III)-Catalyzed Direct C-7 Alkenylation of Indoles." Journal of the American Chemical Society.[1] Link

Sources

The Strategic Role of Halogenation in Indole Chemistry: A Technical Guide for Researchers and Drug Developers

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and pharmaceuticals.[1] The strategic introduction of halogen atoms onto this versatile heterocycle profoundly modulates its physicochemical and biological properties, opening new avenues for drug discovery and material science. This in-depth technical guide provides a comprehensive overview of halogenated indoles, designed for researchers, scientists, and drug development professionals. We will navigate the synthetic landscapes for their creation, explore their natural origins and diverse bioactivities, and delve into their applications, particularly in the realm of oncology and anti-infective therapies. This guide emphasizes the causality behind experimental choices and provides actionable protocols and data to empower your research endeavors.

Introduction: The Power of the Halogen Bond in the Indole Framework

The indole ring system, a fusion of a benzene and a pyrrole ring, is a fundamental motif in numerous biologically active molecules, including the neurotransmitter serotonin and the hormone melatonin.[2] Halogenation, the process of introducing one or more halogen atoms (F, Cl, Br, I) into a molecular structure, is a powerful tool in medicinal chemistry to fine-tune a compound's properties. The incorporation of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Specifically in the context of indoles, halogenation can lead to enhanced biological activity and novel pharmacological profiles.[1][4]

The unique electronic properties of halogens, particularly their ability to form halogen bonds, contribute significantly to their impact on molecular interactions. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). This interaction, analogous to a hydrogen bond, can play a crucial role in ligand-receptor binding, influencing drug potency and selectivity.[5][6]

This guide will explore the multifaceted world of halogenated indoles, from their synthesis to their ever-expanding applications.

Synthetic Strategies for Halogenated Indoles: A Chemist's Toolkit

The regioselective introduction of halogens onto the indole nucleus is a critical aspect of their synthesis. The choice of halogenating agent and reaction conditions dictates the position of halogenation, which in turn significantly impacts the molecule's properties.

Electrophilic Halogenation

Electrophilic halogenation is the most common method for introducing halogens to the electron-rich indole ring. The C3 position is the most nucleophilic and is typically the first site of electrophilic attack. However, by carefully selecting reagents and protecting groups, halogenation can be directed to other positions.

Common Electrophilic Halogenating Reagents:

-

N-Halosuccinimides (NCS, NBS, NIS): These are mild and effective reagents for the halogenation of indoles.[7]

-

Molecular Halogens (Br₂, I₂): While effective, these can sometimes lead to over-halogenation or side reactions.[7]

-

Oxone®-Halide Systems: This environmentally friendly approach generates reactive halogenating species in situ, avoiding the use of stoichiometric halogenating agents.[8][9][10]

Protocol: Regioselective C3-Bromination of 2-(Trifluoromethyl)-1H-indole [11]

-

Dissolve: Dissolve 2-(trifluoromethyl)-1H-indole in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Cool: Cool the solution to 0 °C in an ice bath.

-

Add Reagent: Slowly add one equivalent of N-bromosuccinimide (NBS) to the stirred solution.

-

Monitor: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract: Extract the product with dichloromethane.

-

Purify: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-bromo-2-(trifluoromethyl)-1H-indole.

Causality: The electron-withdrawing trifluoromethyl group at the C2 position deactivates the indole ring towards electrophilic attack, yet the C3 position remains the most reactive site. The use of a mild brominating agent like NBS at low temperatures allows for selective mono-bromination at the C3 position.

Other Synthetic Methodologies

Beyond direct halogenation, several named reactions can be adapted to synthesize halogenated indoles from appropriately substituted precursors. These include:

-

Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[12][13] By using a halogenated arylhydrazine, a halogenated indole can be synthesized.

-

Reissert Synthesis: This method allows for the synthesis of indoles via the reductive cyclization of an o-nitroarylpyruvic acid derivative.[14]

-

Palladium-Catalyzed Cross-Coupling Reactions: Halogenated indoles are valuable substrates for cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, enabling the introduction of diverse substituents onto the indole core.[15][16][17][18]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling of a 7-Bromoindazole

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Natural Occurrence: Nature's Halogenated Indole Arsenal

Halogenated indoles are not merely laboratory creations; they are abundantly found in nature, particularly in marine environments.[19][20] Marine organisms, such as sponges, tunicates, and algae, are prolific producers of a diverse array of halogenated secondary metabolites.[3][19][21] Brominated indoles are especially prevalent, a phenomenon attributed to the higher concentration of bromide and the presence of bromoperoxidase enzymes in marine ecosystems.[19]

Notable Examples of Naturally Occurring Halogenated Indoles:

-

Tyrian Purple (6,6'-dibromoindigo): This ancient purple dye, extracted from sea snails, is a classic example of a brominated indole derivative.[22]

-

Plakohypaphorines: These are iodinated indole alkaloids isolated from the Caribbean sponge Plakortis simplex, representing a rare class of naturally occurring iodinated compounds.[19]

-

Meridianins: A class of brominated indole alkaloids isolated from marine invertebrates that exhibit potent kinase inhibitory activity.[1][19]

-

Aplysinopsins: These are halogenated indole derivatives found in sponges that show promising anticancer and neuroactive properties.[19]

The biosynthesis of these compounds often involves halogenating enzymes, such as haloperoxidases, which catalyze the incorporation of halogen atoms onto the indole scaffold.[19]

Biological Activities and Therapeutic Potential: A World of Opportunity

The introduction of halogens can dramatically enhance the biological activity of indole derivatives, making them attractive candidates for drug development.[1][4]

Anticancer Activity

Halogenated indoles have emerged as a promising class of anticancer agents.[2][23][24] Their mechanisms of action are diverse and include:

-

Kinase Inhibition: Many halogenated indoles, such as the meridianins, act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[1][19] Halogenated spirooxindoles, for instance, have shown promising activity against kinases involved in breast cancer.[23][24]

-

Induction of Apoptosis: Certain halogenated indole derivatives can trigger programmed cell death (apoptosis) in cancer cells.

-

Disruption of Microtubules: Some compounds can interfere with the formation of the mitotic spindle, leading to cell cycle arrest and cell death.

Structure-Activity Relationship (SAR) Insights:

-

The position and nature of the halogen substituent are critical for anticancer activity. For example, chloro and bromo groups at the para position of a phenyl ring attached to the indole scaffold have been shown to significantly enhance anticancer potency.[2]

-

Bromination at the C5 or C6 position of the indole ring often leads to a considerable improvement in antiproliferative activity.[19]

Antifungal and Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel anti-infective agents. Halogenated indoles have demonstrated significant potential in this area.[4][25][26]

-

Inhibition of Biofilm Formation: Di-halogenated indoles, such as 4,6-dibromoindole and 5-bromo-4-chloroindole, have been shown to effectively inhibit the formation of biofilms by pathogenic fungi like Candida species.[4][25]

-

Induction of Oxidative Stress: These compounds can induce the production of reactive oxygen species (ROS) in fungal cells, leading to cellular damage and death.[4][25]

-

Antibacterial Activity: Halogenated indoles have also shown activity against various bacteria, including persister cells that are tolerant to conventional antibiotics.[9]

Quantitative Structure-Activity Relationship (QSAR) analysis has revealed that halogen substitutions at the C4, C5, and C6 positions of the indole ring are optimal for antifungal activity due to enhanced hydrophobic and electron-withdrawing effects. [4][25]

Table 1: Antifungal Activity of Selected Di-halogenated Indoles against Candida albicans

| Compound | MIC (µg/mL) | Reference |

| 4,6-dibromoindole | 10-50 | [25] |

| 5-bromo-4-chloroindole | 10-50 | [25] |

| Ketoconazole | >50 | [25] |

| Miconazole | 10-50 | [25] |

Other Biological Activities

The pharmacological profile of halogenated indoles extends beyond anticancer and antifungal activities. They have also been investigated for their potential as:

Applications in Material Science

The unique electronic and photophysical properties of halogenated indoles also make them interesting candidates for applications in material science. The presence of heavy atoms like bromine and iodine can influence properties such as phosphorescence and intersystem crossing. Potential applications include:

-

Organic Light-Emitting Diodes (OLEDs)

-

Organic Photovoltaics (OPVs)

-

Sensors

The ability of halogenated indoles to participate in halogen bonding can also be exploited for the rational design of supramolecular assemblies and functional materials.[5]

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of halogenated indoles is crucial for their synthesis, characterization, and application.[27] Key techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts of protons and carbons on the indole ring are sensitive to the position and nature of the halogen substituent.[11][27]

-

Mass Spectrometry (MS): Provides information on the molecular weight and isotopic pattern, which is particularly useful for identifying brominated and chlorinated compounds due to their characteristic isotopic signatures.[27]

-

Infrared (IR) Spectroscopy: Useful for identifying functional groups present in the molecule.[27]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides insights into the electronic transitions within the molecule.[27]

Safety and Toxicology

While halogenated compounds offer significant advantages in drug design, it is crucial to consider their potential toxicity. Some halogenated aromatic hydrocarbons are known to be persistent environmental pollutants and can have adverse health effects.[28][29][30] Therefore, a thorough toxicological evaluation is a critical component of the drug development process for any new halogenated indole derivative.

Conclusion and Future Perspectives

Halogenated indoles represent a rich and diverse class of molecules with immense potential in both medicine and material science. The strategic incorporation of halogens provides a powerful handle to modulate their properties, leading to the discovery of novel therapeutic agents and functional materials. Future research in this area will likely focus on:

-

The development of more efficient and selective halogenation methods.

-

The exploration of the therapeutic potential of polyhalogenated indoles, including those containing a mix of different halogens.[31]

-

A deeper understanding of the role of halogen bonding in the biological activity of these compounds.

-

The design and synthesis of novel halogenated indole-based materials with tailored electronic and photophysical properties.

The continued exploration of the chemical space of halogenated indoles promises to yield exciting new discoveries and applications in the years to come.

References

- A Comparative Spectroscopic Analysis of Halogenated Indoles: A Guide for Researchers - Benchchem. (n.d.).

-

Pauletti, P. M., et al. (2013). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 11(10), 3890-3910. Available from: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (2024). Retrieved February 11, 2026, from [Link]

-

Comparison of the biological activity of the main natural halogenated indole alkaloids meridianins, psammopemmins, aplicyanins, and aplysinopsins. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Jeong, J. H., et al. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. International Journal of Molecular Sciences, 26(23), 1-18. Available from: [Link]

-

Zemtsova, M. N., et al. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 27(19), 6529. Available from: [Link]

-

Gribble, G. W. (2004). Natural Organohalogens. Eurochlor. Retrieved February 11, 2026, from [Link]

-

Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. (2025). PubMed. Retrieved February 11, 2026, from [Link]

-

Gribble, G. W. (2010). Occurrence of halogenated alkaloids. The Alkaloids. Chemistry and biology, 68, 1-225. Available from: [Link]

-

Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. (2025). PubMed Central. Retrieved February 11, 2026, from [Link]

-

Bergman, J., & Sand, P. (1984). Synthesis of 5‐and 6‐Halogenoindoles from Indoline. Acta Chemica Scandinavica, 38b, 63-66. Available from: [Link]

-

Xu, J., et al. (2023). Green Halogenation of Indoles with Oxone–Halide. The Journal of Organic Chemistry, 88(16), 11436-11445. Available from: [Link]

-

Zemtsova, M. N., et al. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 27(19), 6529. Available from: [Link]

-

Jeong, J. H., et al. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. International Journal of Molecular Sciences, 26(23), 1-18. Available from: [Link]

-

Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. (2025). RSC Publishing. Retrieved February 11, 2026, from [Link]

-

Green Halogenation of Indoles with Oxone-Halide. (2025). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Kasanah, N., & Triyanto. (2022). Halometabolites isolated from the marine-derived fungi with potent pharmacological activities. Frontiers in Marine Science, 9, 988390. Available from: [Link]

-

Proksch, P., et al. (2010). Marine Indole Alkaloids. Marine Drugs, 8(8), 2217-2234. Available from: [Link]

-

Proksch, P., et al. (2010). Marine Indole Alkaloids. Marine Drugs, 8(8), 2217-2234. Available from: [Link]

-

Cabrita, A. R., et al. (2010). Halogenated Compounds from Marine Algae. Marine Drugs, 8(8), 2301-2317. Available from: [Link]

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. Retrieved February 11, 2026, from [Link]

-

Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules. Retrieved February 11, 2026, from [Link]

-

Keyzers, R. A., et al. (2016). Polyhalogenated Indoles from the Red Alga Rhodophyllis membranacea: The First Isolation of Bromo-Chloro-Iodo Secondary Metabolites. Journal of Natural Products, 79(3), 543-550. Available from: [Link]

-

Metal-Free C–H Amination for Indole Synthesis. (2017). Organic Letters. Retrieved February 11, 2026, from [Link]

-

Mild cross-coupling of halo-indoles. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Advances in Cross-Coupling Reactions. (2019). Molecules. Retrieved February 11, 2026, from [Link]

-

Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. (2023). Beilstein Journal of Organic Chemistry. Retrieved February 11, 2026, from [Link]

-

Halogen Bonding beyond Crystals in Materials Science. (2019). The Journal of Physical Chemistry B. Retrieved February 11, 2026, from [Link]

-

Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Inte… (n.d.). OUCI. Retrieved February 11, 2026, from [Link]

-

Halogenated hydrocarbons – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 11, 2026, from [Link]

-

Recent advances in the application of indoles in multicomponent reactions. (2016). RSC Advances. Retrieved February 11, 2026, from [Link]

-

Visible Light Induced Halogen Bond Assisted Friedel‐Crafts Reaction of Indole and Chalcones. (2025). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Mechanism of action of toxic halogenated aromatics. (1985). Environmental Health Perspectives, 59, 121-125. Available from: [Link]

-

Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline. Retrieved February 11, 2026, from [Link]

-

Indole synthesis, reactions and applications. (2021). YouTube. Retrieved February 11, 2026, from [Link]

-

Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (2025). The Chemical Record. Retrieved February 11, 2026, from [Link]

-

Synthesis of Indoles: Recent Advances. (2019). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Green Halogenation of Indoles with Oxone-Halide. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]

-

Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Halometabolites isolated from the marine-derived fungi with potent pharmacological activities [frontiersin.org]

- 4. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Green Halogenation of Indoles with Oxone-Halide [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 15. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi-res.com [mdpi-res.com]

- 19. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Occurrence of halogenated alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Halogenated Compounds from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 22. eurochlor.org [eurochlor.org]

- 23. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03404C [pubs.rsc.org]

- 25. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. taylorandfrancis.com [taylorandfrancis.com]

- 29. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 31. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Purity 7-Chloroindole via Optimized Recrystallization Protocol

Abstract

7-Chloroindole is a pivotal heterocyclic intermediate used in the synthesis of a wide range of bioactive molecules and pharmaceuticals, including anti-cancer and anti-inflammatory agents.[1] The purity of this reagent is critical, as impurities can lead to undesirable side reactions, compromised yields, and complications in downstream applications. This application note provides a detailed, field-proven protocol for the purification of commercial-grade this compound (typically 95-97% purity) to a high-purity crystalline solid using the recrystallization technique.[1][2] We will delve into the fundamental principles of solvent selection, provide step-by-step experimental procedures, and outline methods for purity verification and troubleshooting. This guide is designed for researchers, chemists, and process development scientists who require a robust and reliable method for obtaining high-quality this compound.

Physicochemical Principles of this compound Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system.[3] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[3] An ideal recrystallization process for this compound hinges on selecting a solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] Conversely, impurities should either be highly soluble at room temperature (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).[4]

Compound Profile: this compound

Understanding the physicochemical properties of this compound is essential for designing an effective purification strategy.

| Property | Value | Source(s) |

| CAS Number | 53924-05-3 | [2][5] |

| Molecular Formula | C₈H₆ClN | [1][2][5] |

| Molecular Weight | 151.59 g/mol | [2][5] |

| Appearance | Brown Crystalline Powder | [1] |

| Melting Point (Lit.) | 55-59 °C | [1][2][6] |

| Boiling Point (Lit.) | 90-95 °C @ 0.25 mmHg | [2][6] |

| Purity (Typical Commercial) | ≥ 95-97% | [1][2] |

The structure of this compound, featuring a bicyclic aromatic system with a polar N-H bond and a non-polar chloro-substituent, suggests moderate polarity. This allows for a range of potential solvents, from non-polar hydrocarbons to polar alcohols. The compound's melting point of 55-59 °C dictates that the chosen solvent should have a boiling point well above this range to prevent the compound from "oiling out"—melting in the hot solvent instead of dissolving, which hinders pure crystal formation.[7]

Safety and Handling Precautions

This compound is an irritant and requires careful handling in a controlled laboratory environment.

-

Hazard Profile: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][5][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[2][8]

-

Engineering Controls: Conduct all operations within a certified chemical fume hood to avoid inhalation of dust or solvent vapors.[8][9]

-

Handling: Avoid creating dust.[9] Wash hands thoroughly after handling.[8] Ensure emergency eyewash stations and safety showers are accessible.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9] Some suppliers recommend refrigerated storage (0-8°C).[1]

Experimental Protocols

This section details the protocols for selecting an appropriate solvent system and performing the bulk recrystallization.

Protocol 3.1: Solvent System Screening

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[3] The following protocol provides a systematic approach to identifying an optimal single or mixed solvent system.

Objective: To identify a solvent that dissolves this compound when hot but not when cold.

Materials:

-

Crude this compound

-

Small test tubes or vials

-

Selection of solvents (see Table 2)

-

Hot plate and water/sand bath

-

Pasteur pipettes

Table 2: Potential Solvents for Screening

| Solvent | Boiling Point (°C) | Polarity | Rationale |

| Hexane | 69 | Non-polar | Good for removing non-polar impurities; may have low solubility for this compound. |

| Toluene | 111 | Non-polar | Aromatic nature may aid dissolution. High boiling point requires caution.[7] |

| Isopropanol (IPA) | 82 | Polar Protic | Often a good general-purpose solvent for moderately polar compounds. |

| Ethanol | 78 | Polar Protic | Similar to IPA, good solubility properties. |

| Water | 100 | Polar Protic | Likely insoluble; useful as an anti-solvent in a mixed system (e.g., Ethanol/Water). |

Procedure:

-

Place approximately 20-30 mg of crude this compound into several separate test tubes.

-

Room Temperature Test: Add a potential solvent dropwise (approx. 0.5 mL) to a test tube at room temperature. Agitate the mixture. If the solid dissolves completely, the solvent is unsuitable as a primary recrystallization solvent.[4]

-

Hot Solubility Test: If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath.[10] Continue to add the solvent dropwise until the solid just dissolves.[10]

-

Cooling Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

-

Observation: A suitable solvent is one from which a large quantity of crystals forms upon cooling. Note the color of the supernatant (mother liquor); a colored supernatant with pale crystals indicates good impurity removal.

-

Mixed Solvents: If no single solvent is ideal, try a mixed-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., hot ethanol). Then, add a "poor" solvent (one in which it is insoluble, e.g., water) dropwise until the solution becomes cloudy (the cloud point). Reheat to clarify and then cool slowly.

Diagram 1: Solvent Screening Workflow

A step-by-step workflow for the bulk purification of this compound.

Characterization and Purity Assessment

The success of the purification must be validated.

-

Visual Inspection: The recrystallized product should be a paler, more crystalline solid compared to the crude starting material.

-

Melting Point Analysis: This is a primary indicator of purity. A pure compound will have a sharp melting point range (typically < 2 °C) that matches the literature value (55-59 °C). [1][6]Impurities tend to depress and broaden the melting range.

-

Spectroscopic Analysis (Optional): For rigorous quality control, techniques like ¹H NMR, ¹³C NMR, or GC-MS can be used to confirm the structure and identify any remaining impurities.

-

Chromatographic Analysis (Optional): Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess purity by comparing the purified sample to the crude material. A pure sample should ideally show a single spot (TLC) or peak (HPLC).

Troubleshooting

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Oiling Out | Solvent boiling point is too high, or the solution is cooled too quickly. The compound is coming out of solution above its melting point. [7] | Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Consider a lower-boiling point solvent. |